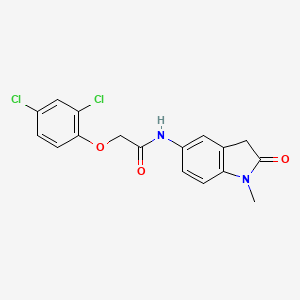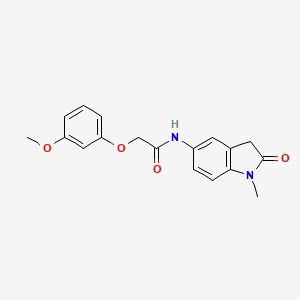
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (DCI) is a compound that has been used in scientific research for over 50 years. It is a member of the indole family of compounds and has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and drug development. DCI has a variety of properties that make it an attractive choice for research.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of other indole derivatives, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of indole derivatives.
作用机制
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide binds to the receptor, which triggers a cascade of physiological responses. These responses can include changes in neurotransmitter levels, changes in behavior, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an antidepressant effect, to reduce anxiety, and to reduce inflammation. It has also been found to have an anticonvulsant effect and to reduce the risk of stroke. In addition, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an anti-tumor effect, to reduce the risk of cardiovascular disease, and to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. It is inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in water and can be used in both organic and aqueous solutions. However, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to isolate pure 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide from a reaction mixture.
未来方向
There are a number of potential future directions for research involving 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. One potential direction is to explore the potential therapeutic uses of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, such as in the treatment of depression and anxiety. Another potential direction is to investigate the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as a drug delivery vehicle, which could be used to deliver drugs to specific areas of the body. Finally, further research could be done to explore the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as an anti-cancer agent.
合成方法
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized from 2,4-dichlorophenol and 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-ylacetamide. The reaction is carried out in aqueous solution at a temperature of 80°C for 1 hour. The resulting product is a white, crystalline solid. The yield of the reaction is approximately 70%.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNNUSUIMHVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482794.png)
![4-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482800.png)
![3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482812.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6482820.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482827.png)
![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482830.png)
![N-(3-ethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482838.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide](/img/structure/B6482844.png)
![8-[(2,5-dimethylphenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B6482858.png)

![3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482877.png)
![3-(4-chlorophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482883.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482887.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6482905.png)